molecular formula C13H7ClF2N2O3 B4390549 4-chloro-N-(3,5-difluorophenyl)-2-nitrobenzamide

4-chloro-N-(3,5-difluorophenyl)-2-nitrobenzamide

Cat. No.: B4390549
M. Wt: 312.65 g/mol
InChI Key: HVFUIPHMNGFKOL-UHFFFAOYSA-N
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Description

4-chloro-N-(3,5-difluorophenyl)-2-nitrobenzamide is an organic compound with the molecular formula C13H7ClF2N2O3 It is a derivative of benzamide, characterized by the presence of chloro, difluorophenyl, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(3,5-difluorophenyl)-2-nitrobenzamide typically involves a multi-step process:

    Nitration: The starting material, 4-chlorobenzamide, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 2-position.

    Fluorination: The nitrated intermediate is then subjected to fluorination using a suitable fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the difluorophenyl group at the 3,5-positions.

    Amidation: The final step involves the amidation reaction where the fluorinated intermediate is reacted with an amine to form the desired benzamide derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction parameters and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(3,5-difluorophenyl)-2-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The chloro group can be substituted with other nucleophiles under suitable conditions, such as using sodium methoxide in methanol.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the electron-withdrawing nitro group.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol.

    Substitution: Sodium methoxide, methanol.

    Oxidation: Potassium permanganate, acetone.

Major Products Formed

    Reduction: 4-chloro-N-(3,5-difluorophenyl)-2-aminobenzamide.

    Substitution: 4-methoxy-N-(3,5-difluorophenyl)-2-nitrobenzamide.

    Oxidation: Various oxidized derivatives depending on the reaction conditions.

Scientific Research Applications

4-chloro-N-(3,5-difluorophenyl)-2-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-N-(3,5-difluorophenyl)-2-nitrobenzamide is largely dependent on its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and difluorophenyl groups contribute to the compound’s overall stability and reactivity, influencing its interaction with enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(3,5-difluorophenyl)benzamide
  • 4-chloro-N-(3,5-difluorophenyl)benzenesulfonamide
  • 4-chloro-N-(3,5-difluorophenyl)butanamide

Uniqueness

4-chloro-N-(3,5-difluorophenyl)-2-nitrobenzamide is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-chloro-N-(3,5-difluorophenyl)-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClF2N2O3/c14-7-1-2-11(12(3-7)18(20)21)13(19)17-10-5-8(15)4-9(16)6-10/h1-6H,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVFUIPHMNGFKOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)[N+](=O)[O-])C(=O)NC2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClF2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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